molecular formula C14H10ClN B577706 2-Chloro-4-(2-methylphenyl)benzonitrile CAS No. 1349059-34-2

2-Chloro-4-(2-methylphenyl)benzonitrile

Cat. No.: B577706
CAS No.: 1349059-34-2
M. Wt: 227.691
InChI Key: HDLHZNJTQIZTOX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)benzonitrile is a chemical compound of interest in scientific research, particularly for its structural features as a biphenyl carbonitrile. This class of compounds is recognized for its significant role in the development of active molecules in various fields . The core biphenyl structure is a common motif in medicinal chemistry, serving as a central scaffold in the design of enzyme inhibitors and receptor ligands . The nitrile (CN) functional group is a key pharmacophore in many pharmaceuticals, where it often acts as a hydrogen bond acceptor to interact with specific amino acid residues in enzyme active sites, such as serine, threonine, or arginine . This interaction can mimic natural carbonyl groups, making nitrile-containing molecules effective bioisosteres in drug discovery for targets like kinase enzymes, aromatase, and hormone receptors . Furthermore, the benzonitrile subunit is a fundamental building block in the synthesis of agrochemicals, such as fungicides, leveraging the stability and electronic properties the nitrile group imparts . The specific substitution pattern with chlorine and methyl groups on the biphenyl core offers opportunities for structural diversification, making this compound a versatile intermediate for synthesizing more complex molecules for biological evaluation and chemical development. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-4-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-4-2-3-5-13(10)11-6-7-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLHZNJTQIZTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742721
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349059-34-2
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylphenyl)benzonitrile can be achieved through several methods. One common method involves the reaction of 2-chlorobenzonitrile with 2-methylphenyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide supported on alumina, and is conducted in a fixed bed reactor at atmospheric pressure. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-chloro-4-(2-methylphenyl)benzylamine.

    Oxidation: Formation of 2-chloro-4-(2-methylphenyl)benzoic acid.

Scientific Research Applications

Chemistry

2-Chloro-4-(2-methylphenyl)benzonitrile serves as a building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic aromatic substitution makes it a versatile intermediate.

Key Reactions :

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles under basic conditions.
  • Oxidation and Reduction : The nitrile group can be converted into carboxylic acids or amines, respectively, using appropriate reagents such as potassium permanganate or palladium catalysts.

Biology

The compound has been investigated for its potential biological activities , particularly in the realm of medicinal chemistry. Studies have indicated its effectiveness against certain cancer cell lines and its potential antimicrobial properties.

Case Study :
A study evaluated the anticancer activity of this compound against various cell lines, including HT-29 (human colon adenocarcinoma) and MCF7 (human breast adenocarcinoma). Results showed significant cytotoxicity, suggesting mechanisms such as apoptosis induction or cell cycle arrest could be at play .

Medicine

Research is ongoing to explore the compound's role as a pharmaceutical intermediate . Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex organic synthesisUtilized in nucleophilic substitution reactions
BiologyPotential anticancer and antimicrobial propertiesSignificant cytotoxicity observed in cancer cell lines
MedicinePharmaceutical intermediateOngoing research for new therapeutic agents

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Comparison

Substituent Positioning and Functional Groups

The following table compares substituent patterns and functional groups in related benzonitrile derivatives:

Compound Name Substituents (Position) Key Structural Features
2-Chloro-4-(2-methylphenyl)benzonitrile Cl (2), 2-methylphenyl (4) Ortho-methylphenyl group enhances steric bulk
2-(4-Methylphenyl)benzonitrile 4-methylphenyl (2) Para-methylphenyl group; planar conformation
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile Cl (2), pyrazole (4) Pyrazole ring introduces hydrogen-bonding capability
4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile Cl (4), diazenyl-hydroxyethylamino (2) Diazenyl linker and polar hydroxyethyl group
2-Chloro-4-(trifluoromethyl)benzonitrile Cl (2), CF₃ (4) Electron-withdrawing trifluoromethyl group

Key Observations :

  • Pyrazole-containing analogs (e.g., 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile) exhibit tautomerism, enabling diverse binding modes in biological systems .
Comparison with Other Compounds
Compound Name Synthesis Method Yield/Conditions
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile Coupling of 2-chloro-4-iodobenzonitrile with pyrazole boronic acid High-temperature Pd catalysis
2-(4-Methylphenyl)benzonitrile Slow evaporation of methanol solution (crystallization) 323–325 K
4-(((5,6-Dioxo-1,4,5,6-tetrahydropyrazin-2-yl)methyl)thio)-2-fluorobenzonitrile Reaction of 2-fluoro-4-mercaptobenzonitrile with bromomethylpyrazine in DMF 0°C, cesium carbonate

Key Differences :

  • Pyrazole-containing analogs require transition-metal catalysis, increasing synthetic complexity .
  • Thioether-linked compounds () involve multi-step purification, whereas crystallization () simplifies isolation.

Physicochemical Properties

Melting Points and Stability
Compound Name Melting Point (°C) Stability Notes
2-Chloro-4-hydroxybenzonitrile 160 (dec.) Decarboxylation risk at high temperatures
2-(4-Methylphenyl)benzonitrile 323–325 Stable π-π stacking in crystal lattice
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile Not reported Tautomerism affects solubility

Inference for Target Compound :

  • The ortho-methyl group in this compound likely increases melting point compared to para-substituted analogs due to reduced symmetry.
Comparison with Other Compounds
Compound Name Application Mechanism/Use Case
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile Darolutamide intermediate (AR antagonist) Binds AR ligand-binding domain
4-Chloro-2-(trifluoromethyl)benzonitrile Agrochemical intermediates Electron-deficient aromatic core
2-(4-Methylphenyl)benzonitrile Losartan synthesis Biphenyl core for angiotensin II blockade

Key Insight :

  • The target compound’s methylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to polar analogs like hydroxy-substituted nitriles .

Biological Activity

2-Chloro-4-(2-methylphenyl)benzonitrile is an organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H10ClN
  • CAS Number : 1349059-34-2
  • Chemical Structure : The compound features a chlorine atom and a 2-methylphenyl group attached to a benzonitrile backbone, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on:

  • Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

The biological effects of this compound are thought to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced cell viability in cancerous cells.
  • Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, it has been tested against:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate its potential as a candidate for developing new antimicrobial agents.

Anticancer Studies

Several studies have reported the anticancer properties of this compound. For example:

  • Cell Lines Tested : The compound has been evaluated on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
Cell Line IC50 (µM) Effect Observed
MCF-715Inhibition of proliferation
PC-310Induction of apoptosis

These findings highlight its potential as a therapeutic agent in oncology.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Case Study on Cancer Cell Proliferation :
    • Research conducted on MCF-7 cells indicated that treatment with the compound resulted in G1 phase arrest, suggesting a mechanism involving cell cycle regulation. Further analysis revealed upregulation of pro-apoptotic markers, confirming its role in inducing programmed cell death.

Q & A

Q. What are the common synthetic routes for 2-chloro-4-(2-methylphenyl)benzonitrile, and how can reaction conditions be optimized?

The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 4-bromo-2-chlorobenzonitrile with a boronic acid derivative (e.g., 2-methylphenylboronic acid) using Pd(OAc)₂ and triphenylphosphine as catalysts in acetonitrile-water solvent at elevated temperatures (~60–70°C). Optimizing base choice (e.g., potassium carbonate) and solvent ratios improves yield and purity . Post-reaction purification via flash column chromatography (EtOAc/hexane) is recommended to isolate the product .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection is routinely used to assess purity (>99% is typical for research-grade material). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the benzonitrile backbone and substituent positions, while mass spectrometry (MS) validates the molecular ion peak (e.g., m/z ≈ 241.67 for C₁₄H₁₁ClN). X-ray crystallography may resolve ambiguities in tautomeric or regiochemical configurations .

Q. What therapeutic applications are associated with this compound in preclinical research?

The compound serves as a key intermediate in androgen receptor antagonists (e.g., prostate cancer therapeutics) and mineralocorticoid receptor antagonists (e.g., renal/cardiovascular agents). Its nitrile group enhances binding affinity to receptor active sites, while the chloro and methylphenyl substituents modulate lipophilicity and metabolic stability .

Advanced Research Questions

Q. How do tautomeric equilibria in heterocyclic derivatives of this compound impact structural characterization?

Pyrazole-containing analogs (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) exhibit tautomerism between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. This complicates NMR interpretation, as proton signals shift dynamically. To resolve this, low-temperature NMR (-40°C) or X-ray crystallography is employed to "freeze" the dominant tautomer. Computational methods (DFT) predict tautomeric stability and guide experimental design .

Q. What computational strategies are effective for studying receptor-ligand interactions involving this compound?

Molecular docking with homology models (e.g., hTRPV1 or mGlu5 receptors) identifies binding modes and key residues (e.g., hydrophobic pockets accommodating the methylphenyl group). Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity. For crystallized complexes (e.g., mGlu5 receptor at 2.6 Å resolution), molecular dynamics simulations assess ligand stability under physiological conditions .

Q. How can conflicting crystallographic data on benzonitrile derivatives be reconciled during structure refinement?

Discrepancies in bond angles or electron density maps often arise from disordered solvent molecules or partial occupancy. Using SHELXL for refinement, apply constraints (e.g., ISOR, DELU) to stabilize anisotropic displacement parameters. For twinned crystals, twin-law matrices (e.g., -h, -k, l) and HKLF 5 format data processing improve convergence .

Q. What solvent systems and surface interactions influence the adsorption behavior of benzonitrile derivatives in catalytic studies?

Benzonitrile’s dipole moment (~4.18 D) promotes strong adsorption on metal surfaces (Ag, Pd, Pt) via the nitrile group. In mixed solvents (e.g., acetonitrile/water), surface orientation depends on solvent polarity. Adsorption isotherms and vibrational spectroscopy (e.g., FTIR) quantify monolayer formation, while density functional theory (DFT) predicts binding energies on doped carbon nanostructures .

Methodological Guidance

Q. How to troubleshoot low yields in Suzuki couplings for benzonitrile derivatives?

Common issues include catalyst deactivation (use fresh Pd(OAc)₂/triphenylphosphine), incomplete boronic acid conversion (ensure stoichiometric excess), or solvent/base incompatibility (test acetonitrile-water vs. THF-water). Microwave-assisted synthesis (100°C, 30 min) can accelerate sluggish reactions. Post-reaction, extract with EtOAc and dry over MgSO₄ to remove trace water .

Q. What analytical techniques differentiate regioisomers in benzonitrile-based intermediates?

Regioisomers (e.g., 3- vs. 5-pyrazole substitution) are distinguished via NOESY NMR (proximity of aromatic protons) or LC-MS/MS fragmentation patterns. For ambiguous cases, prepare crystalline derivatives (e.g., HCl salts) and compare unit cell parameters with known standards .

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